N-(5-chloro-2-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Description

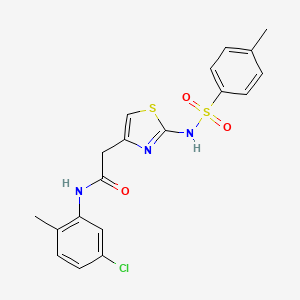

The compound N-(5-chloro-2-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide features a thiazole core substituted at position 2 with a 4-methylphenylsulfonamido group and at position 4 with an acetamide linkage to a 5-chloro-2-methylphenyl moiety. This structure integrates pharmacophoric elements common in bioactive molecules:

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3S2/c1-12-3-7-16(8-4-12)28(25,26)23-19-21-15(11-27-19)10-18(24)22-17-9-14(20)6-5-13(17)2/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEELCULZBXPPAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Compound Overview

This compound features a unique structural arrangement that includes:

- A thiazole ring

- A sulfonamide group

- A chloro-substituted aromatic moiety

These structural components are known to influence the compound's reactivity and biological interactions significantly. The presence of halogen and methyl groups enhances its properties, potentially improving its efficacy against various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that chloroacetamides can effectively combat Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and fungi like Candida albicans .

Key Findings :

- Compounds with halogenated substituents tend to have higher lipophilicity, enabling them to penetrate cell membranes more effectively.

- The biological activity varies based on the position of substituents on the phenyl ring, suggesting a structure-activity relationship (SAR) that can guide future synthesis efforts.

Anti-inflammatory and Anticancer Activities

The thiazole moiety in this compound is particularly noted for its ability to interact with biological targets, potentially inhibiting enzyme activity or interfering with cellular processes. Similar thiazole derivatives have been reported to possess anti-inflammatory and anticancer properties, indicating a promising therapeutic potential for this compound in these areas.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.

| Structural Feature | Impact on Activity |

|---|---|

| Thiazole Ring | Enhances interaction with biological targets |

| Chloro Substitution | Increases lipophilicity and membrane permeability |

| Sulfonamide Group | Contributes to antimicrobial properties |

The combination of these features results in a compound that exhibits a multifaceted biological profile, making it a candidate for further pharmacological studies.

Case Studies

- Antimicrobial Screening : A study screened various N-substituted phenyl compounds for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. Results indicated that compounds similar to this compound showed promising activity against common pathogens .

- In Vitro Studies : In vitro evaluations demonstrated that derivatives of chloroacetamides exhibited varying degrees of antimicrobial efficacy based on their structural modifications. The study emphasized the importance of optimizing substituent positions for enhanced selectivity and potency against specific bacterial strains .

Scientific Research Applications

Pharmaceutical Development

N-(5-chloro-2-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has been investigated for its potential as a therapeutic agent. Its structure suggests that it may exhibit activity against various diseases, particularly those involving inflammatory pathways.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, a study demonstrated that thiazole derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis, suggesting a similar potential for this compound .

Antimicrobial Properties

The sulfonamide group in the compound is known for its antimicrobial properties. Studies have shown that compounds containing sulfonamide moieties can inhibit bacterial growth by interfering with folic acid synthesis.

Case Study: Bacterial Inhibition

In vitro studies have reported that sulfonamide derivatives display significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. This suggests that this compound could be explored as a potential antibiotic .

Anti-inflammatory Effects

The compound's thiazole and sulfonamide groups may contribute to anti-inflammatory effects. Research has indicated that thiazole derivatives can inhibit pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases.

Case Study: Inflammatory Disease Models

In animal models of inflammation, compounds similar to this compound have shown promise in reducing markers of inflammation, such as TNF-alpha and IL-6 levels .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related acetamide derivatives:

Key Observations:

Sulfonamide vs. Thioether Linkages: The target compound’s 4-methylphenylsulfonamido group (electron-withdrawing) may enhance hydrogen bonding to enzymes compared to thioether-linked analogs (e.g., triazole-thioacetamides in ). This could improve selectivity for sulfonamide-dependent targets like carbonic anhydrase IX .

Chlorophenyl Substitution :

- The 5-chloro-2-methylphenyl group in the target compound and may confer metabolic stability by resisting oxidative degradation compared to unsubstituted phenyl rings (e.g., ).

Heterocyclic Core Variations :

- Thiazole-based compounds (target, ) generally show broader enzyme inhibition profiles than benzothiazole () or triazole () analogs, likely due to the thiazole’s ability to mimic adenine in ATP-binding pockets .

Structure-Activity Relationships (SAR)

Sulfonamide Position :

- Sulfonamido substitution at thiazole position 2 (target compound) may improve binding to hydrophobic enzyme pockets compared to position 4 (e.g., ).

Methyl Groups :

- The 2-methyl group on the phenyl ring (target compound) likely reduces steric hindrance, improving binding affinity compared to bulkier substituents (e.g., tetradecyl in ).

Q & A

Q. Q1: What are the standard synthetic routes for preparing N-(5-chloro-2-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, and how are intermediates validated?

Methodological Answer: The synthesis typically involves sequential N-acylation and sulfonamide coupling. For example:

Step 1 : React 2-amino-5-chloro-2-methylthiazole with chloroacetyl chloride in the presence of triethylamine (TEA) to form 2-chloro-N-(5-chloro-2-methylphenyl)acetamide .

Step 2 : Introduce the sulfonamide group by reacting with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., DMAP in DCM) .

Validation : Intermediates are confirmed via TLC (hexane:ethyl acetate, 9:1) and characterized by -NMR, IR, and elemental analysis. Crystallization in ethanol or DMF ensures purity .

Q. Q2: How is the thiazole core structure confirmed, and what analytical techniques are prioritized?

Methodological Answer:

- X-ray crystallography resolves bond angles and torsion angles (e.g., thiazole S–C–N angles ≈ 90°) to confirm regiochemistry .

- IR spectroscopy identifies key functional groups: sulfonamide (S=O stretch at 1150–1350 cm) and acetamide (C=O stretch at 1650–1700 cm) .

- High-resolution mass spectrometry (HRMS) validates molecular weight within 0.001 Da tolerance .

Advanced Synthesis and Reaction Optimization

Q. Q3: How do reaction conditions (e.g., solvent, catalyst) influence the yield of the sulfonamide coupling step?

Methodological Answer:

- Solvent : Polar aprotic solvents (DMF, DCM) enhance sulfonamide coupling efficiency due to improved solubility of intermediates. Yields drop in toluene due to poor miscibility .

- Catalyst : DMAP increases nucleophilicity of the amine group, achieving ~85% yield vs. 60% without catalyst .

- Temperature : Reflux (80–100°C) accelerates reaction but may increase by-products; room temperature is preferred for stereochemical control .

Q. Q4: What strategies resolve contradictions in crystallographic data vs. computational predictions for bond angles?

Methodological Answer: Discrepancies (e.g., nitro group torsion angles deviating by >5° from DFT calculations) are addressed by:

Multi-conformational modeling in refinement software (SHELXL) .

Hydrogen bonding analysis : Intermolecular interactions (e.g., C–H⋯O) may distort bond angles, requiring manual adjustment in refinement .

Pharmacological Evaluation and Data Interpretation

Q. Q5: How are bioactivity assays designed to evaluate anticancer properties of this compound?

Methodological Answer:

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC values calculated via nonlinear regression .

- Selectivity : Compare toxicity to non-cancerous cells (e.g., HEK293) to assess therapeutic index.

- Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays .

Q. Q6: How are conflicting results in bioactivity data (e.g., high potency but low solubility) reconciled?

Methodological Answer:

Q. Q7: What computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to tyrosine kinases (e.g., EGFR) using crystal structures (PDB ID: 1M17).

- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC values .

Q. Q8: How are unexpected by-products in sulfonamide coupling characterized and mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.